molecular formula C7H16N2O B1412783 (1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol CAS No. 218964-40-0

(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol

Cat. No.: B1412783
CAS No.: 218964-40-0
M. Wt: 144.21 g/mol
InChI Key: HBWKTLHWBLKSTB-NKWVEPMBSA-N
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Description

(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes reductive amination with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation and enzymatic methods are also explored to enhance selectivity and reduce environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form secondary amines or alcohols using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and as a precursor in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    (1R,2S)-2-Aminocyclohexanol: Lacks the methylamino group, resulting in different reactivity and biological activity.

    (1R,2S)-2-Methylamino-cyclohexanol: Similar structure but without the additional amino group, affecting its chemical properties and applications.

    (1R,2S)-2-Amino-1-cyclohexanol: Another related compound with distinct functional groups and reactivity.

Uniqueness: (1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.

Properties

IUPAC Name

(1R,2S)-2-[amino(methyl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(8)6-4-2-3-5-7(6)10/h6-7,10H,2-5,8H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWKTLHWBLKSTB-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCC[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 2
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 3
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 4
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 5
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 6
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol

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